Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate
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Overview
Description
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate is a complex organic compound characterized by its unique piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of tert-butyl, ethyl, and methyl groups at specific positions on the ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Rel-1-(tert-butyl) 3-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate can be compared with other piperazine derivatives, such as:
1-(tert-butyl)-4-methylpiperazine: Lacks the ethyl and dicarboxylate groups.
1-ethyl-4-methylpiperazine: Lacks the tert-butyl and dicarboxylate groups.
1-(tert-butyl)-3,5-dimethylpiperazine: Lacks the ethyl group.
The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,5R)-5-methylpiperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-6-18-11(16)10-8-15(7-9(2)14-10)12(17)19-13(3,4)5/h9-10,14H,6-8H2,1-5H3/t9-,10-/m1/s1 |
InChI Key |
ZFGHVVAZVGZZLG-NXEZZACHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(CC(N1)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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